molecular formula C7H6N2O B12355004 3aH-furo[3,2-c]pyridin-4-imine

3aH-furo[3,2-c]pyridin-4-imine

Cat. No.: B12355004
M. Wt: 134.14 g/mol
InChI Key: UPKHEQNXBYBMQN-UHFFFAOYSA-N
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Description

3aH-Furo[3,2-c]pyridin-4-imine is a nitrogen-containing fused heterocycle comprising a pyridine ring fused with a furan moiety and an imine functional group at the 4-position. This scaffold is structurally analogous to bioactive quinoline and isoquinoline derivatives but distinguishes itself through the presence of a furan oxygen and an imine group, which may enhance solubility, electronic properties, and binding affinity in biological systems .

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

3aH-furo[3,2-c]pyridin-4-imine

InChI

InChI=1S/C7H6N2O/c8-7-5-2-4-10-6(5)1-3-9-7/h1-5,8H

InChI Key

UPKHEQNXBYBMQN-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC=NC(=N)C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3aH-furo[3,2-c]pyridin-4-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

While detailed industrial production methods for 3aH-furo[3,2-c]pyridin-4-imine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3aH-furo[3,2-c]pyridin-4-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3aH-furo[3,2-c]pyridin-4-imine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3aH-furo[3,2-c]pyridin-4-imine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Physicochemical and Electronic Properties

The imine group in 3aH-furo[3,2-c]pyridin-4-imine introduces basicity and hydrogen-bonding capacity, distinguishing it from ketone-containing analogs like furo[3,2-c]pyridin-4(5H)-one. Substituents such as chloro or aryl groups (e.g., 4-phenyl in 8e ) further modulate electronic effects:

  • Electron-Withdrawing Groups (Cl) : Increase reactivity in nucleophilic substitution reactions.
Table 2: Structural and Electronic Comparisons
Compound Functional Group Key Substituents Electronic Effects
3aH-Furo[3,2-c]pyridin-4-imine Imine (NH) None (hypothetical) High basicity, H-bond donor
Furo[3,2-c]pyridin-4(5H)-one Ketone (O) 2-Trifluoromethyl Enhanced solubility, lipophilicity
4-Phenylfuro[3,2-c]pyridine Aryl (C6H5) Phenyl Increased π-π interactions

Antimicrobial Activity

Furo[3,2-c]pyridine derivatives exhibit moderate activity against Xanthomonas sp., Erwinia amylovora, and fungi (Pyrenophora avenae). For example, 4-phenylfuro[3,2-c]pyridine (8e) shows MIC values of 32–64 µg/mL . In contrast, thieno[2,3-d]pyrimidin-4-ones (e.g., compound C1 ) demonstrate superior antiplatelet aggregation activity, outperforming clinical standards like ticlopidine.

Structure-Activity Relationships (SAR)

  • Imine vs. Ketone : The imine group may enhance target binding via H-bonding compared to ketones.
  • Aryl Substituents : Compounds with 4-phenyl groups (e.g., 8e) show improved antimicrobial activity, likely due to enhanced membrane penetration .

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